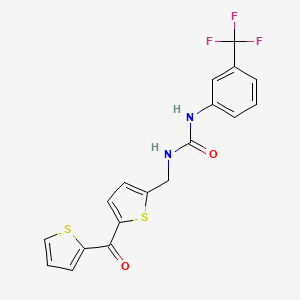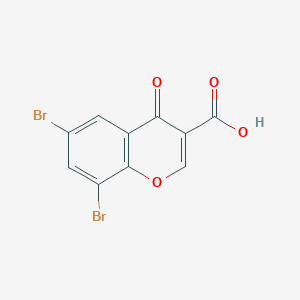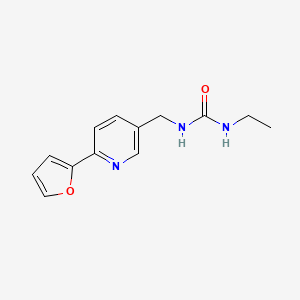
1-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that features a unique combination of thiophene and trifluoromethylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the following steps:
Formation of the Thiophene-2-carbonyl Intermediate: The initial step involves the acylation of thiophene to form thiophene-2-carbonyl chloride. This reaction is usually carried out using thionyl chloride (SOCl₂) under reflux conditions.
Coupling with Thiophene-2-ylmethylamine: The thiophene-2-carbonyl chloride is then reacted with thiophene-2-ylmethylamine in the presence of a base such as triethylamine (TEA) to form the corresponding amide.
Urea Formation: The final step involves the reaction of the amide with 3-(trifluoromethyl)phenyl isocyanate to form the desired urea compound. This reaction is typically carried out in an inert solvent such as dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
1-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium methoxide (NaOCH₃).
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA, acetic acid (AcOH) as solvent.
Reduction: LiAlH₄, tetrahydrofuran (THF) as solvent.
Substitution: NaOCH₃, methanol (MeOH) as solvent.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted trifluoromethyl derivatives.
科学研究应用
1-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The unique electronic properties of the thiophene and trifluoromethyl groups make this compound a candidate for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 1-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea depends on its application:
Biological Targets: In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiophene rings can interact with hydrophobic pockets, while the trifluoromethyl group can enhance binding affinity through electrostatic interactions.
Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugated system of the thiophene rings and the electron-withdrawing trifluoromethyl group, which can affect charge transport and light-emitting properties.
相似化合物的比较
Similar Compounds
1-(Thiophen-2-ylmethyl)-3-(3-(trifluoromethyl)phenyl)urea: Lacks the additional thiophene-2-carbonyl group, which may affect its binding affinity and electronic properties.
1-((5-(Furan-2-carbonyl)furan-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea: Contains furan rings instead of thiophene, which can alter its reactivity and electronic characteristics.
Uniqueness
1-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is unique due to the presence of both thiophene and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in scientific research and industry.
属性
IUPAC Name |
1-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2S2/c19-18(20,21)11-3-1-4-12(9-11)23-17(25)22-10-13-6-7-15(27-13)16(24)14-5-2-8-26-14/h1-9H,10H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJQFFVYUCYHQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3-methoxyphenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2837078.png)

![3-[2-(4-hydroxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2837081.png)
![N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)propanamide](/img/structure/B2837082.png)


![N-{2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2837089.png)
![1-(3-methoxypropyl)-9-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2837090.png)
![3-[Benzyl(methyl)amino]propanoic acid](/img/structure/B2837091.png)



![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2837096.png)
![N-(4-{3-[4-(3-chloro-4-methylphenyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B2837098.png)
